molecular formula C28H37N3O6S B3303563 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 921064-25-7

2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B3303563
CAS No.: 921064-25-7
M. Wt: 543.7 g/mol
InChI Key: LKNRQMUTAQUTPS-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a bis(isopropyl)carbamoylmethyl-substituted indole core linked via a sulfonyl group to a 3,4-dimethoxyphenethylamine moiety. Its design integrates multiple pharmacophoric elements:

  • Indole scaffold: Known for modulating receptor binding in medicinal chemistry (e.g., serotonin receptor analogs) .
  • Sulfonyl bridge: Enhances metabolic stability and influences electronic properties .
  • 3,4-Dimethoxyphenethylamine: A common motif in neurotransmitters and kinase inhibitors, contributing to target specificity .

Properties

IUPAC Name

2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O6S/c1-19(2)31(20(3)4)28(33)17-30-16-26(22-9-7-8-10-23(22)30)38(34,35)18-27(32)29-14-13-21-11-12-24(36-5)25(15-21)37-6/h7-12,15-16,19-20H,13-14,17-18H2,1-6H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNRQMUTAQUTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Sulfonyl Group: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Carbamoyl Group: The sulfonylated indole is reacted with an isocyanate to introduce the carbamoyl group.

    Coupling with the Dimethoxyphenyl Group: Finally, the compound is coupled with the dimethoxyphenyl ethylamine derivative through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the dimethoxyphenyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Key Observations :

  • Indole vs. Benzimidazole Cores : The target compound’s indole scaffold (electron-rich aromatic system) contrasts with benzimidazole-based analogs (e.g., 3ae/3af), which are often used in proton pump inhibitors due to their sulfoxide reactivity . The indole’s planar structure may favor π-π stacking in receptor binding compared to benzimidazole’s fused ring system.
  • Sulfonyl vs. Sulfinyl/Sulfhydryl Groups : The sulfonyl group in the target compound offers greater metabolic stability than sulfinyl (e.g., 3ae/3af) or sulfhydryl groups (e.g., oxadiazole-thiols in ), which are prone to oxidation or disulfide formation.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data

Compound ¹H-NMR Highlights (δ, ppm) Key Mass Fragments (m/z) Reference
Target Compound Not reported in evidence Not reported -
3ae/3af (1:1 ratio) 2.14 (s, CH3), 3.70–3.88 (OCH3), 8.32 (s) Not reported
Oxadiazole-thiols (8a-w) 4.16 (NHNH2), 7.04–7.35 (indole H) 189 [M]+, 158, 130
Compound Similar indole-sulfonyl shifts Theoretical IR/NMR data

Analysis :

  • The target compound’s dimethoxyphenyl group would likely exhibit characteristic aromatic proton signals near δ 6.8–7.2, comparable to analogs in .
  • The absence of oxadiazole or sulfhydryl groups distinguishes it from ’s compounds, which show NHNH2 protons (δ 4.16) and lower molecular mass fragments (e.g., m/z 189) .

Biological Activity

The compound 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features, which include an indole ring and a sulfonamide group. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H30N4O5S\text{C}_{21}\text{H}_{30}\text{N}_{4}\text{O}_{5}\text{S}

This structure comprises various functional groups that contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Notably, it exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects:

Bacterial Strain MIC (µg/mL)
MRSA0.98
Staphylococcus epidermidis7.80
Escherichia coli>64

These results suggest that the compound could serve as a promising lead for developing new antibiotics targeting resistant bacterial strains .

Anticancer Activity

The anticancer effects of the compound have been evaluated using various cancer cell lines. The results demonstrate significant antiproliferative activity against A549 (lung cancer) and Caco-2 (colon cancer) cells. The following table summarizes the findings:

Cell Line Viability (%) IC50 (µM)
A54935.05.0
Caco-239.84.0

The compound shows a preferential suppression of rapidly dividing cells, indicating its potential as an anticancer agent .

The mechanism of action involves binding to specific targets within microbial and cancer cells. The compound may inhibit critical enzymes or receptors involved in cellular proliferation and survival. For instance, it has been suggested that the sulfonamide group may interact with bacterial dihydropteroate synthase, disrupting folate synthesis .

Case Studies and Research Findings

Several research studies have explored the biological activities of related indole derivatives, providing insights into structure-activity relationships (SAR). For example, modifications in the indole moiety significantly affect antimicrobial potency and selectivity against different strains .

One study demonstrated that structural variations in the indole ring could enhance binding affinity to target proteins, thereby increasing biological efficacy . Another case study focused on the synthesis of similar compounds with varying substituents on the phenyl ring, revealing that specific substitutions could lead to improved anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : Begin with indole derivatives functionalized at the 3-position. Introduce the bis(isopropylcarbamoyl)methyl group via nucleophilic substitution or coupling reactions. Sulfonation at the indole 3-position can be achieved using chlorosulfonic acid or SO₃·pyridine complex. Final coupling with N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may require peptide coupling agents (e.g., EDC/HOBt) or Mitsunobu conditions. Optimize yields by varying solvents (e.g., DMF, THF), catalysts (e.g., Pd for cross-couplings), and temperature (60–100°C). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135), FT-IR, and HRMS for structural confirmation. Assign indole proton signals (δ 7.2–8.1 ppm) and sulfonyl group vibrations (~1350 cm⁻¹, asymmetric stretching). Compare experimental UV-Vis spectra (λmax ~270–300 nm) with time-dependent DFT calculations to validate electronic transitions. For crystallography, grow single crystals via slow evaporation in ethanol/water mixtures .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Test antimicrobial activity using broth microdilution (MIC against Gram+/Gram– bacteria, fungi). For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM). Include positive controls (e.g., doxorubicin) and validate results via flow cytometry (apoptosis/necrosis) .

Advanced Research Questions

Q. How can conflicting solubility data from different studies be resolved?

  • Methodology : Use orthogonal methods: experimental measurements (HPLC-UV, nephelometry) and computational predictions (LogP via MarvinSketch, COSMO-RS). Compare solubility in DMSO, PBS, and cell culture media. Account for polymorphism by analyzing crystalline vs. amorphous forms via PXRD and DSC .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against receptors like kinases or GPCRs. Validate with MD simulations (GROMACS) to assess binding stability. Use QSAR models to correlate substituent effects (e.g., methoxy groups) with activity. Cross-reference with in vitro data to refine predictions .

Q. Which membrane technologies improve purification efficiency at scale?

  • Methodology : Employ ultrafiltration (10 kDa MWCO) to remove low-MW impurities. Optimize solvent-resistant nanofiltration (SRNF) membranes for diafiltration. Monitor purity via LC-MS and adjust transmembrane pressure (2–5 bar) to maximize yield .

Q. How to address contradictions in reported biological activity across studies?

  • Methodology : Replicate assays under standardized conditions (e.g., ATCC cell lines, identical media). Use dose-response curves (IC₅₀ calculations) and statistical validation (ANOVA, p < 0.05). Investigate off-target effects via kinome-wide profiling or CRISPR screens .

Q. What protocols ensure safety during scale-up given limited hazard data?

  • Methodology : Conduct Ames tests (TA98/TA100 strains) for mutagenicity. Use zebrafish embryo toxicity assays (LC₅₀) as a proxy for acute toxicity. Implement engineering controls (e.g., fume hoods) and PPE (gloves, respirators) during handling. Refer to GHS Category 2 defaults if classification is unclear .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

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